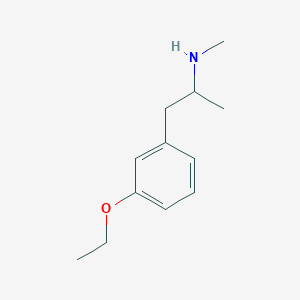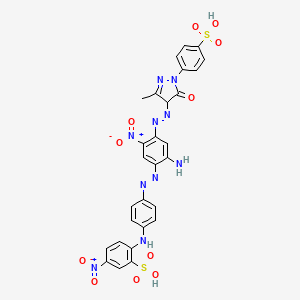
Lactobacillic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lactobacillic acid methyl ester is a naturally occurring compound derived from lactobacillic acid, which is a type of fatty acid. Lactobacillic acid is known for its unique cyclopropane ring structure within its carbon chain. This compound is found in various bacterial species, including those of the genus Lactobacillus . The methyl ester form is created by esterifying lactobacillic acid with methanol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lactobacillic acid methyl ester can be synthesized through the esterification of lactobacillic acid with methanol. This reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently . The reaction can be represented as follows:
Lactobacillic acid+Methanol→Lactobacillic acid methyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound involves the same esterification process but on a larger scale. The reaction is carried out in a reactor where lactobacillic acid and methanol are mixed with an acid catalyst. The mixture is heated to promote the reaction, and the resulting ester is then purified through distillation or other separation techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Lactobacillic acid methyl ester undergoes several types of chemical reactions, including:
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: The ester can undergo transesterification with another alcohol to form a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Transesterification: Another alcohol and an acid or base catalyst.
Major Products
Hydrolysis: Lactobacillic acid and methanol.
Reduction: Lactobacillic alcohol.
Transesterification: A different ester and methanol.
Wissenschaftliche Forschungsanwendungen
Lactobacillic acid methyl ester has various applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its role in bacterial cell membranes and its protective effects on bacterial cells.
Medicine: Explored for its potential antimicrobial properties and its role in the gut microbiome.
Industry: Used in the production of surfactants and other industrial chemicals.
Wirkmechanismus
The mechanism by which lactobacillic acid methyl ester exerts its effects is primarily related to its incorporation into bacterial cell membranes. The cyclopropane ring in its structure provides stability to the membrane, protecting bacterial cells from environmental stress . Additionally, it may interact with specific molecular targets and pathways involved in bacterial metabolism and growth .
Vergleich Mit ähnlichen Verbindungen
Lactobacillic acid methyl ester can be compared with other cyclopropane fatty acid esters, such as:
Cis-vaccenic acid methyl ester: Similar in structure but lacks the cyclopropane ring.
Phytomonic acid methyl ester: Another cyclopropane fatty acid ester with different carbon chain length.
This compound is unique due to its specific cyclopropane ring structure, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
112418-57-2 |
|---|---|
Molekularformel |
C20H38O2 |
Molekulargewicht |
310.5 g/mol |
IUPAC-Name |
methyl 10-[(1R,2S)-2-hexylcyclopropyl]decanoate |
InChI |
InChI=1S/C20H38O2/c1-3-4-5-11-14-18-17-19(18)15-12-9-7-6-8-10-13-16-20(21)22-2/h18-19H,3-17H2,1-2H3/t18-,19+/m0/s1 |
InChI-Schlüssel |
HASAQWANQLNRRS-RBUKOAKNSA-N |
Isomerische SMILES |
CCCCCC[C@H]1C[C@H]1CCCCCCCCCC(=O)OC |
Kanonische SMILES |
CCCCCCC1CC1CCCCCCCCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-methoxy-N-[3-(4-methylpiperazin-1-yl)propyl]-5-sulfamoylbenzamide;oxalic acid](/img/structure/B12743899.png)




![N-tert-butyl-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12743918.png)





